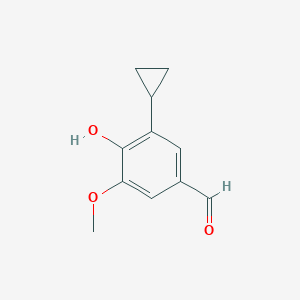
3-Ciclopropil-4-hidroxi-5-metoxibenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a vanillin derivative, known for its unique structure that includes a cyclopropyl group, a hydroxyl group, and a methoxy group attached to a benzaldehyde core.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
Mode of Action
Benzaldehyde derivatives are known to interact with their targets via different pathways, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s known that benzaldehyde derivatives can influence various biochemical pathways, depending on their specific targets and mode of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde can be achieved through various synthetic routes. One common method involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde:
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of a cyclopropyl group.
Uniqueness
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-cyclopropyl-4-hydroxy-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-7(6-12)4-9(11(10)13)8-2-3-8/h4-6,8,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWSUENSQHLTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
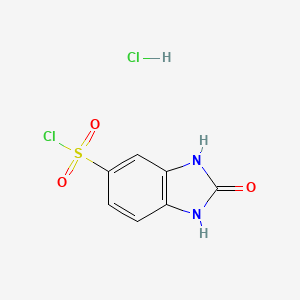
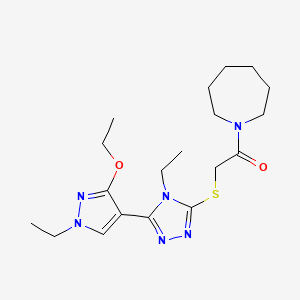
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)
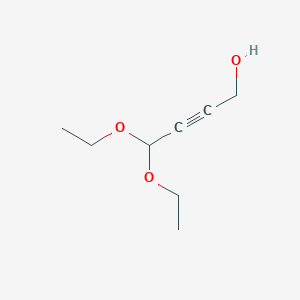
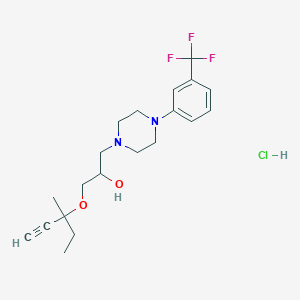
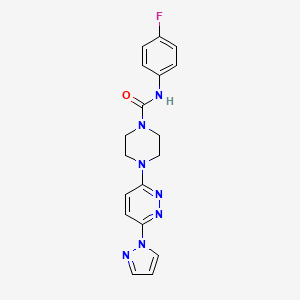
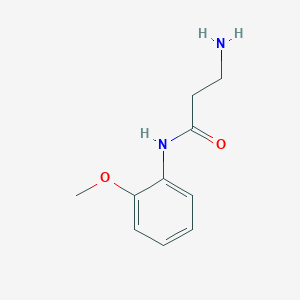
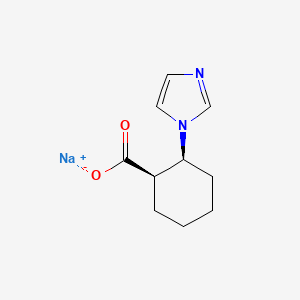
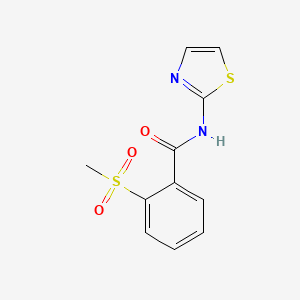
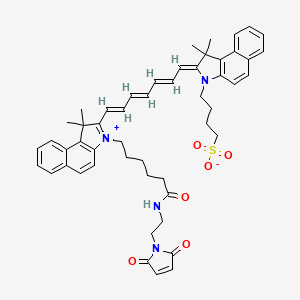
![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)
